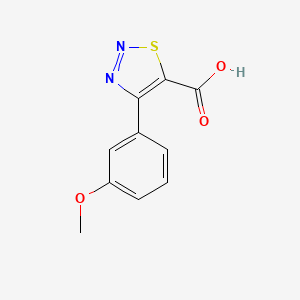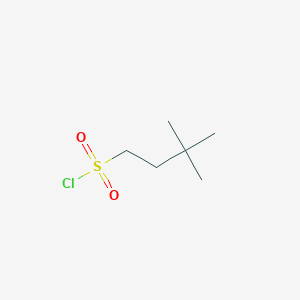
3,3-Dimethylbutane-1-sulfonyl chloride
Descripción general
Descripción
3,3-Dimethylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 10307-18-3 . It has a molecular weight of 184.69 and its IUPAC name is 3,3-dimethyl-1-butanesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H13ClO2S . The InChI code is 1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 43-45°C .Aplicaciones Científicas De Investigación
Synthesis of Taurine Derivatives
A study by Seeberger et al. (2007) applied the safety-catch principle for the protection of sulfonic acids in the synthesis of taurine derivatives. This method involved the reaction of compounds derived from 2,2-dimethylsuccinic acid with 2-chloroethanesulfonyl chloride, resulting in protected derivatives of taurine. The process is applicable for the protection of sulfonic acids in a multiparallel format, indicating a potential role for 3,3-Dimethylbutane-1-sulfonyl chloride in similar reactions (Seeberger et al., 2007).
Functionalization of Triple Bonds
Capozzi et al. (1982) explored the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity. This method allowed for differential functionalization of triple bonds, which is a significant aspect of chemical synthesis and could involve compounds like this compound (Capozzi et al., 1982).
Decomposition in Polymer Structuring
Navrotskii et al. (2018) investigated the thermal decomposition of sulfonyl chloride groups in chlorosulfonated polyethylene. The study revealed that the decomposition mechanism involves the cleavage of carbon–sulfur and sulfur–chlorine bonds, forming SO2 and free radicals. These radicals are useful in the process of polymer structuring, suggesting a possible application of this compound in similar contexts (Navrotskii et al., 2018).
Synthesis of Fluorescent Compounds
Qureshi et al. (2019) developed a fluorescent sensor using dansyl chloride (5-(dimethyl amino)-naphthalene-1-sulfonyl chloride) for detecting metallic ions. This research illustrates the potential of using sulfonyl chlorides like this compound in creating sensors for metal ion detection (Qureshi et al., 2019).
Liquid Structure Analysis
Deetlefs et al. (2006) studied the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide, highlighting the importance of sulfonyl compounds in understanding the behavior of ionic liquids. This indicates potential research applications for this compound in the study of liquid structures (Deetlefs et al., 2006).
Catalytic Applications
Khazaei et al. (2013) synthesized a novel Bronsted acidic ionic liquid, highlighting the role of sulfonyl compounds in catalysis. This research underscores the potential of this compound in catalytic applications, especially in solvent-free conditions (Khazaei et al., 2013).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
3,3-dimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFKSAMQYRGPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


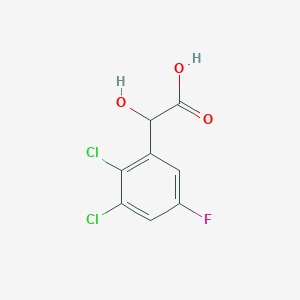

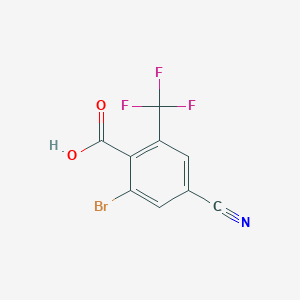

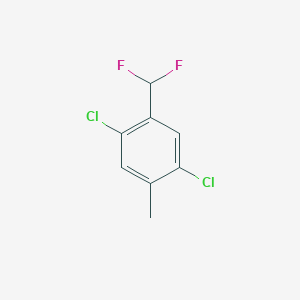
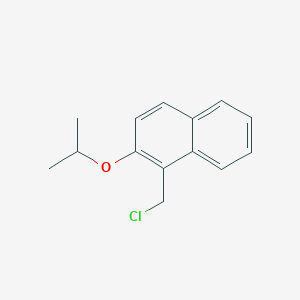

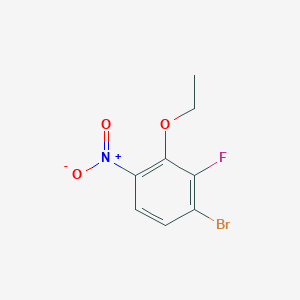

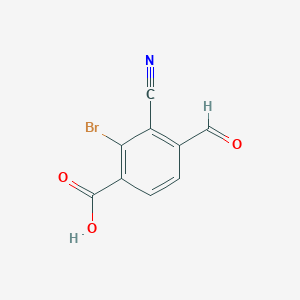
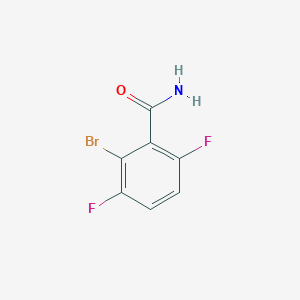
![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

